molecular formula C7H12ClF2NO2 B15305516 Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride

Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride

Cat. No.: B15305516
M. Wt: 215.62 g/mol
InChI Key: QGVGCQKVVBTLSG-UHFFFAOYSA-N
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Description

Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C7H11F2NO2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both fluorine and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride typically involves the reaction of 4,4-difluoro-3-methylpyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or amine.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, leading to potent biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride: Lacks the fluorine substituents, resulting in different chemical and biological properties.

    Methyl 4-fluoro-3-methylpyrrolidine-3-carboxylate hydrochloride: Contains only one fluorine atom, which may affect its reactivity and potency.

    Methyl 4,4-dichloro-3-methylpyrrolidine-3-carboxylate hydrochloride: Substitutes chlorine for fluorine, leading to different electronic and steric effects.

Uniqueness

The presence of two fluorine atoms in Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride makes it unique compared to its analogs. Fluorine atoms can significantly influence the compound’s chemical reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H12ClF2NO2

Molecular Weight

215.62 g/mol

IUPAC Name

methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H11F2NO2.ClH/c1-6(5(11)12-2)3-10-4-7(6,8)9;/h10H,3-4H2,1-2H3;1H

InChI Key

QGVGCQKVVBTLSG-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC1(F)F)C(=O)OC.Cl

Origin of Product

United States

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